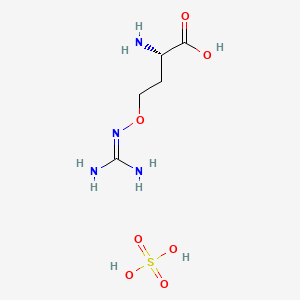

L-alpha-Amino-gamma-(guanidinooxy)-n-butyric acid sulfate

Description

Significance as a Non-Protein Amino Acid in Biological Systems

Non-protein amino acids (NPAAs) are amino acids that are not incorporated into proteins during translation, unlike the 20 standard proteinogenic amino acids peerj.com. L-Canavanine is a notable example of an NPAA with significant biological activity. Its importance in biological systems stems from its ability to interfere with metabolic pathways that utilize L-arginine nih.gov. Plants that produce L-canavanine utilize it as a chemical defense, deterring feeding by non-adapted insects and other animals nih.govpnas.org. In organisms that ingest it, L-canavanine can exert toxic effects by disrupting normal cellular functions researchgate.net.

L-Canavanine Sulfate (B86663) as an L-Arginine Antimetabolite: A Foundational Concept

The foundational concept underlying much of the research on L-canavanine sulfate is its role as an antimetabolite of L-arginine. L-Canavanine is a structural analog of L-arginine, meaning it has a similar chemical structure peerj.comontosight.aifrontiersin.org. This structural resemblance allows L-canavanine to be mistakenly recognized and utilized by enzymes and transport systems that normally interact with L-arginine nih.gov. A key interaction is with arginyl-tRNA synthetase, the enzyme responsible for attaching L-arginine to its corresponding tRNA molecule during protein synthesis nih.gov. In many organisms, arginyl-tRNA synthetase cannot effectively discriminate between L-arginine and L-canavanine, leading to the incorporation of L-canavanine into nascent polypeptide chains in place of L-arginine nih.gov.

The incorporation of L-canavanine into proteins can lead to the production of aberrant or dysfunctional proteins researchgate.netfrontiersin.org. The oxyguanidino group of L-canavanine is less basic than the guanidino group of L-arginine, which can alter the three-dimensional conformation and function of proteins containing canavanine residues peerj.comnih.gov. This disruption of protein structure and function is a primary mechanism by which L-canavanine exerts its antimetabolic effects researchgate.netnih.gov. Beyond protein synthesis, L-canavanine can also interfere with other metabolic pathways involving L-arginine, such as the urea (B33335) cycle and nitric oxide synthesis nih.govscbt.com. For instance, L-canavanine is known to act as a selective inhibitor of inducible nitric oxide synthase (iNOS) in mammals selleckchem.comfrontiersin.orgsigmaaldrich.com.

Overview of Research Paradigms and Theoretical Frameworks

Research involving L-canavanine sulfate spans various research paradigms and theoretical frameworks, primarily within the biological and biochemical sciences. Much of the research operates within a positivist paradigm, seeking to identify and quantify the specific molecular interactions and biological effects of L-canavanine through empirical observation and experimentation numberanalytics.comnottingham.ac.uk. This involves controlled experiments to study its impact on enzyme activity, protein synthesis, cellular growth, and metabolic pathways nih.govpeerj.com.

Theoretical frameworks guiding this research often center on enzyme kinetics, protein structure-function relationships, and metabolic regulation. Researchers utilize theoretical models to predict how L-canavanine's structural differences from L-arginine will affect its binding to enzymes and its incorporation into proteins peerj.comnih.gov. Studies on its antimetabolic effects in different organisms, from insects to mammalian cells, contribute to theoretical frameworks understanding the specificity and mechanisms of action of non-protein amino acids as allelochemicals and potential therapeutic agents nih.govpeerj.com. For example, research on canavanine-adapted insects provides insights into evolutionary and biochemical adaptations to toxic plant compounds pnas.org. Furthermore, investigations into its effects on cellular processes and potential applications in areas like cancer research utilize theoretical frameworks related to cell cycle control, apoptosis, and combination therapy peerj.comuky.edu.

Data from studies on L-canavanine's effects are often presented in tables to illustrate its impact on various biological parameters. For instance, research might quantify the level of canavanine incorporation into proteins, the inhibition of specific enzymes, or the effect on cell viability at different concentrations.

| Biological System (In Vitro) | L-Canavanine Concentration | Effect Observed | Reference Type (Illustrative) |

| Mammalian Cell Line A | 10 µM | Inhibition of protein synthesis | nih.gov |

| Mammalian Cell Line B | 5 mM | Inhibition of iNOS activity | selleckchem.comfrontiersin.org |

| Insect Larvae | Dietary 300 mM | Marginal effect on growth (adapted) | pnas.org |

| Yeast Strains | Not specified | Inhibition of protein synthesis | biosynth.com |

| Tomato Roots | 10 µM | Inhibition of Arg-dependent NOS-like activity by 60% | frontiersin.org |

Detailed research findings often involve analyzing the consequences of L-canavanine incorporation into proteins, such as altered protein folding, increased protein degradation, and disruption of essential cellular processes researchgate.netfrontiersin.org. Studies also delve into its effects on specific enzymes, like arginase and nitric oxide synthase, detailing inhibition constants or changes in activity levels frontiersin.orgnih.govfrontiersin.org. Research paradigms in this area are continuously evolving, incorporating more sophisticated techniques to trace the metabolic fate of L-canavanine and to precisely map its interactions within complex biological networks.

Structure

3D Structure of Parent

Properties

CAS No. |

2219-31-0 |

|---|---|

Molecular Formula |

C5H14N4O7S |

Molecular Weight |

274.26 g/mol |

IUPAC Name |

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |

InChI Key |

MVIPJKVMOKFIEV-DFWYDOINSA-N |

Isomeric SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Canonical SMILES |

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Appearance |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Other CAS No. |

2219-31-0 |

physical_description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Very soluble in water Insoluble in alcohol, ether, benzene |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI3-52581, Canavanine sulfate, L-Canavanine sulfate |

Origin of Product |

United States |

Biological Origin and Distribution in Ecosystems

Natural Occurrence in Leguminous Plants (Fabaceae)

L-Canavanine is found in nature almost exclusively in the seeds of legumes, where it can constitute a significant percentage of the dry weight. nih.govnih.gov The occurrence of canavanine is largely limited to the Fabaceae family, a major subfamily of legumes. nih.govresearchgate.net Extensive surveys using a specific colorimetric reaction have helped map its distribution among plants. nih.gov It has been identified in at least 1500 members of the Lotoideae, a major subdivision of the Fabaceae, and its occurrence appears strictly limited to this group of angiosperms. uky.eduuky.edu Approximately 1,500 species belonging to 246 legume genera are reported to contain L-canavanine. jst.go.jp However, varying levels are also present in several genera within the Lotoideae, specifically in the subfamily Papilionoideae. jst.go.jp

Specific Plant Genera and Species Exhibiting L-Canavanine Sulfate (B86663) Accumulation

L-Canavanine naturally occurs in high concentrations in the seeds of various leguminous species. Prominent examples include Canavalia ensiformis (jack bean) and Vicia disperma. researchgate.netresearchgate.net It is also found in considerable amounts in the leaves of Sutherlandia frutescens and in the seedlings and seeds of Medicago sativa (alfalfa). researchgate.netresearchgate.net The genus Lonchocarpus also contains this non-protein amino acid, and its presence is used as a taxonomic marker to distinguish American species (rich in enduracin) from African species (rich in canavanine). researchgate.netresearchgate.net

Some legumes accumulate abnormally high amounts of canavanine, with reported levels as high as 10-13% of seed dry weight, constituting over 95% of the free amino acid nitrogen. researchgate.net Canavalia species, such as C. ensiformis, where canavanine was first discovered, contain higher canavanine contents, varying from 2.5% to 5.1% of dry matter. researchgate.net Medicago sativa and Vicia species share similar canavanine contents, typically ranging from 1.4% to 1.8% dry matter in Medicago sativa. researchgate.net Certain Vicia species, particularly within the Section Cracca, are very rich in canavanine, with levels reaching up to 3.27 g/100 g flour in V. incana. researchgate.net Seeds of genera like Canavalia, Dioclea, and Hedysarum, along with seeds and sprouts of alfalfa, are recognized as rich sources of canavanine. mdpi.com

Here is a table summarizing some plant genera and species known for L-Canavanine accumulation:

| Genus | Species | Tissue Primarily Accumulating Canavanine | Reported Concentration Range (Dry Weight) | Source Indices |

| Canavalia | C. ensiformis | Seeds | 2.5% - 5.1% | researchgate.net |

| Canavalia | C. gladiata | Seeds, Cotyledon | 2.8% - 4.1% (processed seeds), 11.28% (seed), 18.74% (cotyledon) | researchgate.net |

| Canavalia | C. cathartica | Raw seeds, Tender leaves | Highest in raw seeds | researchgate.net |

| Canavalia | C. maritima | Raw ripened beans, Tender leaves | Highest in raw ripened beans | researchgate.net |

| Vicia | V. disperma | Seeds | High concentration | researchgate.netresearchgate.net |

| Vicia | V. incana | Seeds | Up to 3.94 g/100 g flour (total free amino acids), up to 3.27 g/100 g flour (canavanine) | researchgate.net |

| Medicago | M. sativa (alfalfa) | Seeds, Seedlings, Sprouts, Leaves | 1.4% - 1.8% (seeds), 1.3% - 2.4% (sprouts) | researchgate.netmdpi.comtandfonline.comtandfonline.com |

| Sutherlandia | S. frutescens | Leaves | Considerable amounts | researchgate.netresearchgate.net |

| Dioclea | (Species not specified) | Seeds | Rich source | mdpi.com |

| Hedysarum | (Species not specified) | Seeds | Rich source | mdpi.com |

| Lonchocarpus | (American/African spp.) | (Not specified) | Varies between species | researchgate.netresearchgate.net |

Accumulation Patterns in Plant Tissues (e.g., Seeds, Sprouts, Young Plants)

L-Canavanine is primarily accumulated in the seeds of legumes, often reaching high concentrations. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This accumulation in seeds is linked to its role as a nitrogen storage compound. nih.govmdpi.com During germination, canavanine is catabolized. nih.gov However, canavanine is also found in other plant tissues, including young sprouts and the root exudate of young plants. nih.govnih.govresearchgate.netnatuurkennis.nl

Research on Medicago sativa (alfalfa) shows that both seeds and commercially grown sprouts contain appreciable amounts of canavanine. researchgate.nettandfonline.comtandfonline.com Canavanine abundance in commercially grown sprouts has been reported to vary from 1.3% to 2.4% of the dry matter, while alfalfa seeds contained between 1.4% and 1.8% of the dry matter. researchgate.nettandfonline.comtandfonline.com The presence of L-canavanine in different parts of the plant has been recorded, and its concentration is said to be maximal in growing tissues. nih.gov In Canavalia species, different tissues like tender pods, ripened beans, ungerminated seeds, germinated seeds, tender leaves, and senescent leaves have been assessed for L-canavanine content, with raw seeds and raw ripened beans showing the highest quantities in C. cathartica and C. maritima, respectively. researchgate.net Tender leaves of these Canavalia species also possess considerable amounts. researchgate.net

The accumulation of L-canavanine in seeds and young sprouts further suggests its role beyond just storage, potentially as a phytotoxin. natuurkennis.nl

Role as a Principal Nitrogen Storage Metabolite in Developing Legumes

L-Canavanine serves as a principal nitrogen storage metabolite for developing legumes. nih.govnih.gov Massive accumulation of L-canavanine occurs in many legumes, where it can account for more than 10% of the seed dry matter and a remarkable 90% of the seed nitrogen allocated to free amino acids. uky.eduuky.edu This diversion of metabolic resources for the synthesis and storage of appreciable canavanine does not appear to place an inordinate burden on the plant. uky.edunih.gov

During germination, the stored canavanine is catabolized. nih.gov Catabolism of this nonprotein amino acid provides respiratory carbon, generates essential primary metabolites, and releases ammoniacal nitrogen for the developing plant. uky.edunih.gov The sequential actions of arginase and urease are the predominant pathway for canavanine catabolism in canavanine-containing plants, yielding canaline (B555070) and urea (B33335), which are further degraded to homoserine, CO₂, and ammonia (B1221849). nih.govuky.eduuky.edu This process ensures that a significant portion of the stored nitrogen is released as ammonia, which the plant can then utilize. uky.edu

Experimental evidence supports the hypothesis that canavanine functions as a nitrogen-storing metabolite. osti.gov Studies involving the administration of labeled arginine and canavanine to jack bean plants showed a strikingly similar pattern of nitrogen assimilation into newly synthesized amino and imino acids, with glutamic acid, glutamine, and alanine (B10760859) being the most heavily labeled compounds. osti.gov This indicates that nitrogen from canavanine is effectively utilized in the plant's nitrogen metabolism. osti.gov

While L-canavanine's primary role is nitrogen storage, its synthesis begins with the emergence of the very first leaf, suggesting it may not function solely as a storage metabolite. nih.gov

Molecular Mechanisms of Biological Action

Interference with L-Arginine-Utilizing Enzyme Systems

Due to its structural analogy, L-canavanine can participate in many enzymatic reactions that normally utilize L-arginine as a substrate. uky.eduuky.edu This interference can occur through competition for enzyme binding sites and direct inhibition of enzymatic activity.

Competition for Substrate Binding Sites

L-Canavanine competes with L-arginine for binding to the active sites of various enzymes that utilize L-arginine. uky.eduuky.edutandfonline.comresearchgate.netfrontiersin.orgresearchgate.net This competition is particularly significant for enzymes involved in protein synthesis and arginine metabolism. The ability of L-canavanine to compete effectively stems from its structural similarity, allowing it to fit into the substrate-binding pockets of these enzymes. uky.eduuky.edu

Inhibition of Enzymatic Activities

Beyond competing for binding, L-canavanine can also directly inhibit the catalytic activity of L-arginine-utilizing enzymes. For instance, L-canavanine has been shown to inhibit arginase activity. unm.edu Studies on Pseudomonas aeruginosa arginine deiminase (PaADI) have demonstrated that L-canavanine acts as a slow substrate inhibitor. unm.eduuchicago.edu It participates in the initial steps of the enzymatic reaction, forming a covalent intermediate with an active-site cysteine residue, but the subsequent steps required for enzyme regeneration are significantly slower compared to L-arginine. unm.eduuchicago.edu This leads to the accumulation of an inactive enzyme adduct, effectively inhibiting the enzyme's function. unm.eduuchicago.edu L-Canavanine has also been shown to inhibit arginine-dependent nitric oxide synthase-like activity in plants. frontiersin.org In tomato roots, L-canavanine treatment led to a significant inhibition of this enzyme activity in a concentration-dependent manner. frontiersin.org

Table 1: Inhibition of Arginine-Dependent NOS-like Activity in Tomato Roots by L-Canavanine

| L-Canavanine Concentration (µM) | Inhibition after 24-72h (%) |

| 10 | 50-60 |

| 50 | >70 |

*Data derived from search result frontiersin.org.

Aberrant Protein Synthesis and Canavanyl Protein Formation

One of the most significant molecular mechanisms of L-canavanine toxicity is its erroneous incorporation into nascent polypeptide chains during protein synthesis, leading to the formation of dysfunctional "canavanyl proteins". uky.edutandfonline.comresearchgate.netresearchgate.netresearchgate.netuni-konstanz.de

Activation and Aminoacylation to Arginyl tRNA

The process begins with the activation of L-canavanine by arginyl-tRNA synthetase (ArgRS). uky.edutandfonline.comresearchgate.netresearchgate.net ArgRS is the enzyme responsible for attaching L-arginine to its cognate tRNA (tRNAArg) before it is incorporated into proteins. tandfonline.com Due to the structural similarity between L-canavanine and L-arginine, ArgRS often fails to discriminate between the two amino acids. uky.eduresearchgate.netasm.org Consequently, L-canavanine is activated to form a canavanyl-adenylate intermediate and is subsequently aminoacylated to tRNAArg, effectively mischarging the tRNA. uky.eduuky.edutandfonline.comresearchgate.netresearchgate.netasm.org

Incorporation into Nascent Polypeptide Chains

Once L-canavanine is attached to tRNAArg, it is available to the ribosome for incorporation into growing polypeptide chains during translation. uky.edutandfonline.comresearchgate.netresearchgate.netresearchgate.net The ribosome does not distinguish between arginyl-tRNAArg and canavanyl-tRNAArg, leading to the insertion of L-canavanine at positions where L-arginine should be. uky.edutandfonline.comresearchgate.netresearchgate.netresearchgate.net The resulting proteins, containing L-canavanine residues in place of L-arginine, are referred to as canavanyl proteins. uky.eduresearchgate.netresearchgate.net The presence of L-canavanine, with its altered side chain and basicity compared to L-arginine, can disrupt the proper folding, structure, and function of these proteins. uky.eduuky.edutandfonline.comresearchgate.nettandfonline.com This can lead to a range of deleterious effects, including altered catalytic activity of enzymes, impaired structural integrity of proteins, and disruption of protein-protein interactions. uky.edutandfonline.com For example, incorporation of L-canavanine into insect antibacterial proteins resulted in a loss of their activity. Canavanyl lysozyme (B549824) showed a significant reduction in catalytic activity compared to native lysozyme. uky.edu Incorporation into vitellogenin altered its three-dimensional conformation. uky.edu The level of canavanine incorporation can vary depending on the organism and tissue, but even modest levels of substitution can lead to significant functional impairment. uky.eduuky.edu

Consequences for Protein Structure and Function

Due to its structural similarity to L-arginine, L-canavanine can be mistakenly recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis. nih.govresearchgate.netasm.orgresearchgate.net This substitution can occur in various arginine-containing proteins. researchgate.net The presence of L-canavanine in place of L-arginine can lead to the production of structurally aberrant or "canavanyl" proteins. researchgate.netresearchgate.net

The difference between L-canavanine and L-arginine lies in the replacement of a methylene (B1212753) bridge with an oxygen atom in the terminal group. wikipedia.orgmdpi.com This subtle structural difference, particularly the less basic nature of the oxyguanidino group in L-canavanine compared to the guanidino group in L-arginine, can disrupt crucial ionic interactions within proteins. asm.orgtandfonline.com Consequently, the incorporation of L-canavanine can hinder proper protein folding, alter protein structure, and impair or abolish protein function. frontiersin.orgasm.orgresearchgate.net

Studies have shown that L-canavanine incorporation can lead to rapid functional disruption of proteins. researchgate.net For instance, L-canavanine-containing prohormones in anglerfish islet cells resisted cleavage by trypsin and in an islet secretory granule-converting assay, suggesting replacement of L-arginine at crucial cleavage sites. tandfonline.com

Modulation of Nitric Oxide (NO) Metabolism

L-Canavanine, as an analog of L-arginine, interferes with nitric oxide (NO) metabolism, primarily through its effects on nitric oxide synthase (NOS) activity. frontiersin.orgnih.gov

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

L-Canavanine sulfate (B86663) is recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS). researchgate.netselleckchem.comvwr.comselleck.co.jpmedchemexpress.com iNOS is an enzyme that produces large amounts of NO and plays a role in various physiological and pathological processes. researchgate.net L-canavanine acts as a competitive inhibitor of arginine metabolism, specifically targeting iNOS. researchgate.net

Research indicates that L-canavanine sulfate can inhibit iNOS activity with IC50 values typically ranging from 5 to 10 mM in arginine-rich media. selleckchem.comselleck.co.jpmedchemexpress.com This selective inhibition of iNOS, unlike the non-selective inhibition by compounds like L-NAME, has been observed in various contexts. researchgate.net For example, in a rat model of endotoxic shock, L-canavanine attenuated endotoxin-induced hypotension and vascular hyporeactivity, effects associated with the inhibition of enhanced NO formation by iNOS. epa.gov

Impact on NO Levels in Biological Systems

The inhibition of NOS activity by L-canavanine leads to a decrease in NO levels in biological systems. frontiersin.orgnih.gov Studies in tomato roots, for instance, showed that L-canavanine treatment significantly inhibited arginine-dependent NOS-like activity, resulting in lower S-nitrosoglutathione (GSNO) accumulation in root tips. nih.gov This demonstrates a direct impact of L-canavanine on NO synthesis and subsequent downstream effects. nih.gov

Effects on Cellular Processes and Macromolecule Synthesis

Beyond its impact on protein structure and NO metabolism, L-canavanine also affects fundamental cellular processes, including the synthesis of macromolecules. nih.govresearchgate.net

Disruption of RNA and DNA Metabolism

The incorporation of L-canavanine into proteins can ultimately disrupt critical reactions involved in RNA and DNA metabolism. nih.govresearchgate.net Studies in canavanine-sensitive species like Glycine max have shown that L-canavanine can strongly inhibit DNA, RNA, and protein synthesis. researchgate.net This suggests a complex mechanism of inhibition that goes beyond simple competition with arginine in protein synthesis. researchgate.net

In Escherichia coli, canavanine exposure under conditions of low intracellular arginine concentration leads to inhibition of DNA, RNA, and protein synthesis. researchgate.net While canavanine allows for the completion of already initiated DNA chains, similar to amino acid deprivation, it appears to primarily inhibit the RNA synthesizing system. researchgate.net The presence of chloramphenicol (B1208) can suppress the inhibitory effect of canavanine on RNA synthesis in E. coli. researchgate.net

Influence on Oxidative and Nitrosative Stress Pathways

L-Canavanine (CAN) has been shown to influence cellular oxidative and nitrosative stress pathways, which are critical for cellular homeostasis and signaling. frontiersin.orgscbt.comnih.gov Studies, particularly in plant systems like tomato seedlings, have provided detailed insights into these interactions. frontiersin.orgnih.gov

Alteration of Reactive Oxygen Species (ROS) Levels (e.g., H2O2, Superoxide (B77818) Radicals)

Exposure to L-Canavanine can lead to an increase in reactive oxygen species (ROS) levels within cells. frontiersin.orgnih.gov Research in tomato roots treated with CAN demonstrated enhanced hydrogen peroxide (H2O2) content and increased generation of superoxide radicals (O2•−). frontiersin.orgnih.gov For instance, high generation of superoxide radicals was detected in root extracts of seedlings treated with 50 µM CAN for 72 hours, showing levels twice as high as in control plants. frontiersin.org H2O2 concentration in root extracts of control plants ranged from 75–80 pmol mg-1 FW, equivalent to 78–83 µM, and this was influenced by CAN treatment. frontiersin.org This suggests that CAN treatment induces an oxidative burst. frontiersin.orgnih.gov

Modification of Reactive Nitrogen Species (RNS) Levels

L-Canavanine, being an arginine analog, can act as an inhibitor of nitric oxide synthase (NOS)-like activity, particularly the inducible isoform (iNOS) in mammals. frontiersin.orgsigmaaldrich.com In plant systems, CAN has been shown to restrict nitric oxide (NO) emission. frontiersin.orgnih.gov However, studies also indicate a transient enhancement of peroxynitrite (ONOO−) production following CAN exposure, suggesting a complex impact on reactive nitrogen species (RNS) levels. frontiersin.orgnih.gov For example, short-term CAN supplementation of tomato seedlings resulted in an increase in 3-nitrotyrosine (B3424624) (3-NT) concentration in root proteins, which corresponds to ONOO− formation and is considered a marker of nitro-oxidative stress. frontiersin.orgresearchgate.net

Impact on Antioxidant Enzyme Systems (e.g., SOD, CAT, Peroxidase, NADPH Oxidase)

L-Canavanine treatment can affect the activity of various antioxidant enzymes. nih.govnih.gov In tomato roots, CAN stimulated the activities of peroxidase, polyamine oxidase, and NADPH oxidase, enzymes known to modulate H2O2 concentration. nih.gov However, a strict concentration dependence was not always observed for these enzyme activities. nih.gov The impact on other key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can vary. nih.govimrpress.com While some studies indicate that CAN-induced oxidative burst could be due to the disruption of the cellular antioxidant system, as NO regulates many enzymes involved in modulating ROS levels, the specific effects on SOD and CAT activities may depend on the concentration and duration of exposure. nih.gov For instance, genes coding for SOD (except MnSOD and CuSOD) were upregulated by short CAN treatment, while prolonged exposure to 50 µM CAN led to downregulation of FeSOD, CuSOD, and SODP-2 genes. nih.gov Glutathione (B108866) reductase activity dropped after short-term 10 µM CAN supplementation, and transcript levels of glutathione reductase genes declined. nih.gov Glutathione peroxidase genes were upregulated by 50 µM CAN, while 10 µM CAN downregulated GSHPx1. nih.gov

Induction of Post-Translational Protein Modifications (e.g., Carbonylation, Nitration)

L-Canavanine can induce post-translational modifications (PTMs) in proteins, notably carbonylation and nitration, which are considered stable markers of nitro-oxidative stress. nih.govresearchgate.net CAN treatment has been shown to stimulate the formation of protein carbonyl groups. nih.govresearchgate.net An elevated level of carbonylated proteins was observed in plants after 72 hours of culture, particularly in roots exposed to 10 µM CAN. nih.gov While CAN treatment led to a decline in the level of nitrated proteins in some cases, particularly at the beginning of the culture, protein carbonylation was visibly promoted with prolonged phytotoxicity stress. researchgate.net Protein nitration, often mediated by peroxynitrite (ONOO−), results in the formation of 3-nitrotyrosine (3-NT), which can alter protein structure and activity. frontiersin.orgresearchgate.net

Interference with Polyamine Biosynthesis

L-Canavanine can interfere with the synthesis of polyamines. asm.orgnih.govresearchgate.net Polyamines are essential for various cellular processes, including DNA synthesis and morphogenesis. nih.gov Studies have shown that L-canavanine inhibited the synthesis of polyamines in T4-infected Escherichia coli. nih.govnih.gov This interference is linked to its structural similarity with arginine, as polyamine biosynthesis pathways often involve enzymes that utilize arginine or ornithine, another amino acid structurally related to canavanine. researchgate.net L-canavanine is a competitive inhibitor of arginine decarboxylase, a key enzyme in polyamine synthesis. researchgate.net This inhibition can lead to changes in polyamine content, such as putrescine and spermidine, although the inhibition of polyamine synthesis may not be the primary cause for other observed effects like the inhibition of DNA synthesis. nih.gov

Effects on Quorum Sensing Systems in Microorganisms

L-Canavanine has been identified as a compound that can interfere with quorum sensing systems in microorganisms. researchgate.netnih.govnih.govscience.gov Quorum sensing is a cell-to-cell communication mechanism used by bacteria to regulate gene expression in response to population density. researchgate.netnih.gov L-canavanine, produced by plants like alfalfa (Medicago sativa), has been shown to act as a quorum-sensing interfering (QSI) compound. nih.govnih.gov It can inhibit phenotypes regulated by quorum sensing, such as violacein (B1683560) production in Chromobacterium violaceum and the expression of genes involved in exopolysaccharide II (EPS II) biosynthesis in Sinorhizobium meliloti. nih.govnih.gov This interference is significant in plant-microbe interactions, particularly in symbiotic relationships like that between S. meliloti and alfalfa, where quorum sensing plays a crucial role in nodulation and EPS II synthesis. nih.govnih.gov L-canavanine's ability to modulate Lux R family receptors has also been reported. researchgate.net

L-Canavanine sulfate is a non-proteinogenic amino acid found predominantly in legumes, particularly in their seeds. wikipedia.orgnih.gov It is structurally analogous to L-arginine, differing by the substitution of an oxygen atom for a methylene bridge in the guanidinooxy group. wikipedia.org This structural similarity allows L-canavanine to interfere with biological processes that involve L-arginine. wikipedia.orgresearchgate.net While known for its toxicity to various organisms due to misincorporation into proteins, L-canavanine sulfate has also been investigated for its effects on bacterial communication systems, specifically quorum sensing. wikipedia.orgnih.govresearchgate.netnih.gov

Inhibition of Autoinducer Production or Signaling Research indicates that L-canavanine can interfere with bacterial quorum sensing.nih.govnih.govnih.govStudies using Chromobacterium violaceum strain CV026, a common indicator strain for quorum sensing, have demonstrated that L-canavanine inhibits violacein production, a phenotype regulated by quorum sensing.nih.govnih.govnih.govC. violaceum CV026 is an autoinducer synthase mutant, meaning it requires external N-acyl homoserine lactones (AHLs) to produce violacein pigment.nih.govThe inhibition of violacein production in the presence of synthetic AHLs by L-canavanine suggests interference with the signaling pathway rather than autoinducer production itself in this specific strain.nih.govnih.gov

In Sinorhizobium meliloti, a gram-negative soil bacterium, L-canavanine has been shown to interfere with the SinRI quorum-sensing system, which utilizes AHLs as signal molecules. nih.govnih.gov While the exact mechanism of how L-canavanine interferes with autoinducer signaling in S. meliloti is still under investigation, it has been observed to inhibit the expression of genes regulated by this system. nih.govresearchgate.net One proposed mechanism for L-canavanine's interference with quorum sensing is its structural analogy to L-arginine. researchgate.netnih.gov L-arginine is involved in various cellular processes, and the incorporation of L-canavanine into proteins in place of L-arginine can lead to the formation of aberrant proteins with altered function. wikipedia.orgresearchgate.netnih.gov This could potentially impact the function or stability of proteins involved in autoinducer production, reception, or downstream signaling cascades. nih.gov Additionally, it has been hypothesized that L-canavanine or its degradation products might act as mimics of AHLs or interfere with response regulators by allosteric binding or other interactions. nih.govresearchgate.net

Consequences for Bacterial Gene Expression and Phenotypes (e.g., Exopolysaccharide Production, Violacein Production) The interference of L-canavanine with bacterial quorum sensing has direct consequences for the expression of genes controlled by these systems, leading to observable phenotypic changes.nih.govnih.gov

Violacein Production: As mentioned earlier, L-canavanine inhibits the production of violacein pigment in Chromobacterium violaceum strain CV026. nih.govnih.govnih.gov This inhibition is a clear visual indicator of the disruption of quorum-sensing-regulated gene expression responsible for the biosynthesis of this purple pigment. nih.govresearchgate.net

Exopolysaccharide Production: In Sinorhizobium meliloti, quorum sensing plays a crucial role in the synthesis of symbiotically important exopolysaccharide II (EPS II). nih.govnih.gov Studies have demonstrated that L-canavanine inhibits the expression of the exp genes, which are responsible for EPS II production. nih.govnih.govresearchgate.net This inhibition of gene expression subsequently leads to a reduction in the amount of EPS II produced by the bacterium. nih.gov The inhibition of EPS II production by L-canavanine in S. meliloti has been shown to be concentration-dependent. nih.gov

The following table summarizes some of the observed effects of L-canavanine on bacterial phenotypes:

| Bacterial Species | Phenotype Affected | Observed Effect | Reference |

| Chromobacterium violaceum CV026 | Violacein Production | Inhibition | nih.govnih.govnih.gov |

| Sinorhizobium meliloti | Exopolysaccharide (EPS II) Production | Inhibition | nih.govnih.govresearchgate.net |

| Escherichia coli | Biofilm Formation | Antibiofilm action, decrease in CFU/mL researchgate.net | researchgate.net |

Further research has explored the concentration-dependent effects of L-canavanine on EPS II production in S. meliloti. When provided along with AHLs, L-canavanine at concentrations ranging from 56 µM to 5.6 mM inhibited EPS II production. nih.gov Specifically, a concentration of 56 mM was sufficient to inhibit EPS II production. nih.gov This observation supports the gene expression studies and indicates that L-canavanine hinders EPS II production in a concentration-dependent manner in S. meliloti. nih.gov

Ecological Roles and Evolutionary Dynamics

L-Canavanine Sulfate (B86663) as a Phytogenic Allelochemical

Leguminous plants, particularly those in the Lotoidea subfamily of Fabaceae, synthesize and store L-canavanine, often in high concentrations, especially in their seeds. researchgate.netwikipedia.orguky.eduuky.edu This accumulation provides a chemical barrier against a variety of potential threats. researchgate.net

Chemical Barrier to Predation by Phytophagous Insects

L-Canavanine acts as a natural insecticide against a wide range of phytophagous insects. researchgate.netnih.gov Its toxicity stems primarily from its misincorporation into insect proteins in place of L-arginine due to its structural mimicry. researchgate.netwikipedia.orgnih.govuky.edu This leads to the production of structurally aberrant and dysfunctional proteins, disrupting normal biological processes, including growth, development, and reproduction. researchgate.netwikipedia.orguky.eduuky.edu For example, studies on the tobacco hornworm (Manduca sexta), an insect not adapted to canavanine-containing plants, show that dietary canavanine causes reduced body weight, prolonged developmental times, and decreased fecundity and fertility. researchgate.netuky.edu The degree of canavanine incorporation into proteins often correlates with its toxicity to the insect. tandfonline.com

Antagonistic Effects on Microorganisms (e.g., Antibacterial, Antifungal Properties)

Beyond insects, L-canavanine has demonstrated antagonistic effects on various microorganisms, including bacteria and fungi. researchgate.netjst.go.jpontosight.ai Its antibacterial activity has been reported against organisms such as Bacillus cereus and Escherichia coli. researchgate.netnih.gov The mechanism is believed to involve the misincorporation of L-canavanine into microbial proteins, similar to its effect on insects, leading to altered protein structure and function, and ultimately cell death. researchgate.net Studies on alfalfa seedling exudates, which contain canavanine, have shown antibacterial and antibiofilm activities against E. coli. nih.gov Minimum inhibitory concentration (MIC) values for canavanine against E. coli isolates ranged from 32 to 256 µg/mL. nih.gov

Allelopathic Interactions with Other Plant Species

L-Canavanine also functions as an allelochemical that can inhibit the growth of competing plant species. jst.go.jp It has been identified in the root exudates of plants like hairy vetch (Vicia villosa) and alfalfa (Medicago sativa), where it can influence the surrounding soil microbial community and suppress the germination and growth of other plants. nih.govnih.gov The suppression of arginine metabolism in target plants is considered a main mechanism of canavanine's allelopathic activity. nih.gov Studies have shown that L-canavanine can inhibit the division of plant protoplasts. nih.gov

Co-evolutionary Adaptations in Herbivore-Plant Systems

The presence of L-canavanine in plants has driven co-evolutionary adaptations in herbivores that feed on these plants. researchgate.netutexas.eduduke.edu This evolutionary arms race has resulted in the development of tolerance mechanisms in certain adapted herbivores. wikipedia.orgutexas.edu

Mechanisms of L-Canavanine Sulfate Tolerance in Adapted Herbivores (e.g., Discriminatory Arginyl tRNA Synthetases, Canavanine Hydrolase)

Adapted herbivores have evolved sophisticated mechanisms to tolerate or detoxify L-canavanine. One key mechanism involves the evolution of highly discriminatory arginyl-tRNA synthetases (ArgRS). uky.eduduke.eduresearchgate.net Unlike the ArgRS in sensitive insects, which readily misincorporate canavanine into proteins, the ArgRS in resistant species can differentiate between arginine and canavanine, thus preventing or minimizing the formation of dysfunctional canavanyl proteins. uky.eduuky.eduduke.eduresearchgate.net This has been observed in species like the bruchid beetle (Caryedes brasiliensis) and the curculionid weevil (Sternechus tuberculatus), which feed on canavanine-rich seeds. uky.eduresearchgate.net

Another crucial detoxification mechanism is the enzymatic breakdown of L-canavanine. wikipedia.orgnih.gov The enzyme canavanine hydrolase (CH), found in the gut of some resistant insects like the tobacco budworm (Heliothis virescens), catalyzes the irreversible hydrolysis of L-canavanine into L-homoserine and hydroxyguanidine. researchgate.netwikipedia.orgnih.gov This effectively removes the toxic canavanine before it can be incorporated into proteins. wikipedia.orgnih.gov Canavanine hydrolase is notable as it is the only known enzyme to cleave an oxygen-nitrogen bond in this manner. researchgate.netnih.gov Some insects may also further metabolize hydroxyguanidine to guanidine (B92328) using a reductase enzyme. uky.edunih.gov

Implications for Agricultural Pest Management Strategies

The potent insecticidal properties of L-canavanine and the diverse tolerance mechanisms evolved by herbivores have implications for agricultural pest management. researchgate.netnih.gov Understanding these interactions can inform the development of strategies to utilize plant defenses more effectively or to overcome pest resistance. Plants producing L-canavanine can serve as a natural defense against many non-adapted pests. researchgate.netnih.gov However, the existence of adapted herbivores with detoxification or discrimination mechanisms highlights the challenges in using single-compound defenses and underscores the importance of considering co-evolutionary dynamics in developing sustainable pest control methods. researchgate.netduke.edu Research into the mechanisms of tolerance, such as discriminatory ArgRS and canavanine hydrolase, could potentially lead to novel targets for pest control agents or the development of crops with enhanced resistance. uky.eduresearchgate.netnih.gov

Advanced Methodologies for Analysis and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating L-canavanine from other co-existing compounds in a sample matrix before detection and quantification. Various chromatographic modes have been successfully applied.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of L-canavanine, particularly when dealing with complex samples. medigraphic.comnih.gov Its versatility allows for coupling with different detection methods and the use of various stationary phases.

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for L-canavanine analysis. medigraphic.comnih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent. This technique is often coupled with pre-column derivatization strategies to enhance detection sensitivity, especially when using UV-Vis detectors, as L-canavanine itself lacks strong chromophores that absorb in the typical UV range (>290 nm). nih.govmdpi.com Methods using RP-HPLC with pre-column derivatization have been developed and validated for the determination of L-canavanine in various samples, including plant extracts. medigraphic.comnih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is another chromatographic mode suitable for the analysis of polar compounds like L-canavanine. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase rich in organic solvent, which is counterintuitive to RP-HPLC. researchgate.net The separation mechanism in HILIC is primarily based on the hydrophilic partitioning of analytes between a water-rich layer on the stationary phase and the organic mobile phase. researchgate.net This technique has been successfully coupled with mass spectrometry for the determination of L-canavanine, offering high sensitivity and selectivity. researchgate.net A validated method using HILIC coupled to tandem mass spectrometry (LC-MS/MS) operating in positive electron spray ionization has been reported for the determination of L-canavanine in legumes and pulse-based fish feed. researchgate.net This method demonstrated good accuracy, precision, and linearity within a concentration range of 1.25 - 25 μg L⁻¹. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for the qualitative analysis and identification of L-canavanine. nih.govnih.gov It involves spotting the sample on a thin layer of stationary phase (e.g., silica (B1680970) or reversed-phase C18) coated on a plate and separating the components using a suitable mobile phase. nih.gov

TLC has been used to separate L-canavanine from plant extracts. nih.govnih.gov Visualization of L-canavanine spots on TLC plates can be achieved using various staining reagents. Phosphomolybdic acid (PMA) is a general stain that interacts with many organic compounds, including L-canavanine. nih.gov Another method involves using a colorimetric assay reagent like pentacyanoammonioferrate (PCAF), which reacts with canavanine to produce a colored product. psu.edunih.govtandfonline.com A simplified qualitative micro-TLC method using microsilica plates and a specific solvent system (e.g., 70:30 ethyl alcohol-water) with ammonium (B1175870) disodium (B8443419) pentacyanoammineferrate II for color development has been developed for identifying canavanine in seeds and sprouts with a sensitivity of 50 μg. nih.gov TLC can also be coupled with bioassays, where the separated compounds on the plate are overlaid with a test organism to observe biological activity, such as inhibition of bacterial growth or quorum sensing, which can help in identifying active compounds like L-canavanine. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide valuable information about the structure and concentration of L-canavanine.

Mass Spectrometry (MS), particularly when coupled with chromatography (e.g., LC-MS or LC-MS/MS), is a highly sensitive and selective method for the detection and quantification of L-canavanine. nih.govresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) has been used for the analysis of L-canavanine, yielding a molecular ion at m/z 177, which corresponds to the expected mass of the L-canavanine molecule. nih.gov LC-MS/MS methods have been developed and validated for the determination of L-canavanine, offering low limits of quantification and high accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR, can be used for the structural identification and confirmation of L-canavanine. nih.govnih.gov ¹H NMR spectra of L-canavanine show characteristic signals corresponding to its different proton environments. nih.govnih.gov For example, signals at approximately 2.1 ppm (multiplet), 3.9 ppm (multiplet), and 3.8 ppm (doublet of doublets) have been reported for L-canavanine in ¹H NMR spectra. nih.gov

Spectrophotometric methods, while older, have also been used for the determination of L-canavanine, often relying on color reactions. medigraphic.commdpi.compsu.edutandfonline.com The reaction of L-canavanine with pentacyanoammonioferrate (PCAF) is a well-established colorimetric method that produces a magenta chromogen, which can be measured spectrophotometrically, typically at 530 nm. psu.edunih.govtandfonline.com This method has been used for the quantitation of L-canavanine in plant extracts and can be a rapid screening option, although chromatographic methods may be preferred when interference from other metabolites is expected. medigraphic.comtandfonline.com

Mass Spectrometry (MS) Coupled with Chromatography

The coupling of mass spectrometry with chromatography is a powerful approach for the analysis of L-Canavanine sulfate (B86663), offering high sensitivity and specificity. researchgate.netfrontiersin.org This combination allows for the separation of L-Canavanine from complex matrices before detection by mass spectrometry. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique used in conjunction with liquid chromatography for the analysis of L-Canavanine. researchgate.netnih.gov ESI is suitable for analyzing polar molecules like amino acids. researchgate.net Low-resolution ESI-MS analysis of L-canavanine has shown a molecular ion at 177 m/z. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides increased selectivity and sensitivity for L-Canavanine analysis by allowing for the fragmentation of the parent ion and detection of specific product ions. researchgate.netfrontiersin.org This technique is particularly useful for analyzing complex samples where interfering compounds may be present. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry operating in positive electron spray ionization has been successfully used for the determination of L-Canavanine. researchgate.net MS/MS analysis of extracted proteins has also been performed using instruments like the Thermo LTQ XL. frontiersin.org

Quadrupole Time-of-Flight (QToF)

Quadrupole Time-of-Flight (QToF) mass spectrometry, often coupled with liquid chromatography (LC-ESI-QTOF), is utilized for comprehensive profiling of amino acids, including non-proteinogenic ones like L-Canavanine. nih.govmdpi.com This instrumentation allows for accurate mass measurements, aiding in the identification and characterization of analytes. nih.govmdpi.com

Colorimetric and Spectrophotometric Assays (e.g., PCAF method, Rosenthal method)

Colorimetric and spectrophotometric assays have historically been used for the detection and quantification of L-Canavanine. nih.govpsu.edu These methods typically rely on a color reaction that is specific to L-Canavanine. nih.govpsu.edu

The PCAF method, utilizing pentacyanoaminoferrate (PCAF), is a notable colorimetric assay for L-Canavanine. nih.govpsu.edu This method involves the reaction of L-Canavanine with photoactivated PCAF solution, resulting in the development of a magenta color that can be measured spectrophotometrically at a specific wavelength, typically around 520-530 nm. nih.govpsu.eduasm.org The intensity of the color is proportional to the concentration of L-Canavanine. nih.govasm.orgtandfonline.com Optimization of parameters such as reagent preparation, oxidant, pH, and buffer composition is crucial for the selectivity and sensitivity of the PCAF method. psu.edu The Rosenthal method is also referenced in the context of amino acid evaluations and colorimetric procedures for related compounds like canaline (B555070). nih.govtandfonline.comresearchgate.net

Advanced Sample Preparation and Extraction Procedures

Effective sample preparation and extraction procedures are essential to isolate L-Canavanine from biological matrices and remove interfering substances before analysis. jst.go.jpfrontiersin.org

Acidified Acetonitrile (B52724) Extraction

Acidified acetonitrile extraction is a simple, quick, and low-cost procedure that has been employed for the extraction of L-Canavanine from samples such as legumes and pulse-based fish feed. researchgate.net This method involves using acetonitrile acidified with an acid (e.g., formic acid) to extract the target analyte. researchgate.netmdpi.com Following extraction, further clean-up steps, such as dispersive solid-phase extraction (d-SPE), may be applied to remove fat and other interferences from the extract before chromatographic and mass spectrometric analysis. researchgate.net Another extraction method involves homogenizing the sample with aqueous ethanol (B145695) containing HCl. tandfonline.com Extraction with 80% aqueous ethanol adjusted to pH 3.0 with HCl has also been used for extracting free amino acids, including L-canavanine, from soil samples. nih.gov

Aqueous Extraction Methods (e.g., Hot Water, Soaking)

Aqueous extraction methods are commonly employed for the initial isolation of L-canavanine from plant materials due to the compound's solubility in water wikipedia.org. These methods often involve the use of hot water or soaking the plant material in water.

Research has shown that the addition of hot water prior to overnight soaking can optimize the extraction of canavanine from raw and processed beans nih.govnih.gov. This approach has yielded results consistent with previously reported values for canavanine content in raw seeds nih.govnih.gov. The effectiveness of hot water extraction followed by soaking highlights the influence of temperature and contact time on the efficiency of canavanine recovery from plant matrices.

Another aqueous extraction technique involves stirring ground plant material in water. One study utilized water adjusted to pH 4.0 for the extraction of free amino acids, including canavanine, from Vicia disperma seeds. Adjusting the pH to 4.0 was found to reduce the solubilization of storage proteins, which have their isoelectric point at this pH csic.es. Repeating the extraction process multiple times (e.g., three times) can help ensure a more complete recovery of free amino acids csic.es.

Aqueous ethanol solutions have also been used for the extraction of free amino acids, including canavanine, from plant seeds csic.es. For instance, extraction by stirring ground seeds in aqueous ethanol (10% w/v in 60% v/v ethanol) has been performed csic.es. In some cases, water is preferred over aqueous ethanol to limit the co-extraction of polyphenols and other ethanol-soluble components csic.es.

Sonication in an ethanol:water mixture (3:7 v/v) for a specific duration (e.g., 15 minutes) at room temperature, followed by centrifugation, has also been reported as an extraction method for free canavanine from plant samples mdpi.com. The pellet can be re-extracted to improve recovery mdpi.com.

Research findings on the impact of different aqueous processing methods on canavanine content in sword beans (Canavalia gladiata) demonstrate varying degrees of reduction. Overnight soaking and boiling in excess water followed by decanting resulted in approximately a 50% reduction in canavanine content. Boiling and decanting excess water alone led to a 34% reduction nih.gov. Soaking alone, however, did not significantly reduce the canavanine content in bitter vetch seeds mdpi.com.

The efficiency of aqueous extraction can be influenced by factors such as temperature, pH, solvent composition (e.g., water alone or aqueous ethanol), extraction time, and the number of extraction cycles.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a valuable sample preparation technique used for the purification and concentration of analytes from complex matrices prior to analysis, often by chromatography sigmaaldrich.comthermofisher.com. SPE selectively isolates analytes by their adsorption onto a solid stationary phase, followed by elution sigmaaldrich.com.

Cationic exchange resins, such as Amberlite IR-120, have been utilized for the purification of canavanine csic.es. Canavanine, being an amino acid, can bind to cationic resins. In a purification scheme using Amberlite IR-120, binding of free amino acids to the resin was reported as complete csic.es. Washing the resin with water at a specific pH (e.g., pH 2) can help remove other components csic.es. Acidic amino acids can be removed by washing with a weak ammonium hydroxide (B78521) solution (e.g., 0.5 N NH4OH) csic.es. Canavanine can then be recovered from the resin by elution with a stronger ammonium hydroxide solution (e.g., 7.5 N NH4OH) csic.es. Multiple elution steps may be performed to ensure sufficient recovery csic.es.

SPE can be used to remove interfering compounds from extracts. For example, in the analysis of L-canavanine in legumes and pulse-based fish feed using LC-MS/MS, a clean-up step involving solid phase extraction (d-SPE) with an octadecyl sorbent (C18) was employed to remove fat and other interferences from the acidified acetonitrile extract researchgate.net. This involved transferring an aliquot of the supernatant to a tube containing acetonitrile and the C18 sorbent, followed by shaking and centrifugation researchgate.net.

SPE is a versatile technique that can be tailored by selecting appropriate sorbent materials and elution solvents based on the chemical properties of canavanine and the matrix being analyzed thermofisher.com. It plays a crucial role in obtaining cleaner extracts, which is essential for accurate and sensitive detection of L-canavanine by downstream analytical methods.

Summary of Extraction Methods and Findings:

| Extraction Method | Matrix | Key Parameters / Findings | Reference(s) |

| Hot Water + Overnight Soaking | Raw and Processed Beans | Optimized extraction, results agree with published values for raw seeds. | nih.govnih.gov |

| Water (pH 4.0) Stirring (Repeated) | Vicia disperma Seeds | Reduces protein solubilization, ensures free amino acid extraction. | csic.es |

| Aqueous Ethanol Stirring | Vicia disperma Seeds | Used for free amino acid extraction. | csic.es |

| Water Stirring | Vicia disperma Seeds | Limits extraction of polyphenols and ethanol-soluble components compared to aqueous ethanol. | csic.es |

| Ethanol:Water (3:7) Sonication | Plant Samples | Simple extraction procedure. | mdpi.com |

| Overnight Soaking + Boiling | Canavalia gladiata | ~50% reduction in canavanine content. | nih.gov |

| Boiling + Decanting | Canavalia gladiata | 34% reduction in canavanine content. | nih.gov |

| Soaking | Bitter Vetch Seeds | Did not significantly reduce canavanine content. | mdpi.com |

| Cationic Exchange SPE (Amberlite IR-120) | Seed Extracts | Purification of canavanine using differential elution with NH4OH. | csic.es |

| d-SPE (C18 sorbent) | Legumes, Fish Feed | Clean-up step to remove fat and interferences from acidified acetonitrile extract. | researchgate.net |

Detailed Research Findings Example (Aqueous Extraction):

A study investigating canavanine content in sword beans (Canavalia gladiata) evaluated the effectiveness of different processing methods, including aqueous treatments, on reducing canavanine levels nih.gov. The optimum extraction for analysis involved the addition of hot water followed by overnight soaking nih.gov. This method demonstrated good agreement with previously published data for raw seeds and was found to be sensitive and specific for canavanine detection in legumes nih.gov. The study reported that overnight soaking and boiling in excess water, followed by decanting, resulted in the most significant reduction in canavanine content, achieving approximately a 50% decrease nih.gov. Boiling and decanting excess water alone also showed a reduction, around 34% nih.gov.

Detailed Research Findings Example (Solid-Phase Extraction):

In the purification of L-canavanine from Vicia disperma seeds, a method involving cationic exchange chromatography using Amberlite IR-120 resin was described csic.es. After initial aqueous extraction, the extract was applied to the resin, where free amino acids, including canavanine, were bound csic.es. A key step in the purification was the differential elution of amino acids. Acidic amino acids were removed by washing the resin with 0.5 N NH4OH csic.es. Canavanine was subsequently recovered by eluting the resin with a higher concentration of ammonium hydroxide, specifically 7.5 N NH4OH csic.es. This selective elution based on the differing affinities of amino acids for the cationic resin at different pH levels allowed for the isolation of canavanine csic.es.

Q & A

What experimental conditions significantly influence the inhibitory efficacy of L-Canavanine sulfate on inducible NO synthase (iNOS)?

L-Canavanine sulfate exhibits context-dependent IC50 values due to competition with endogenous arginine. In arginine-rich media, IC50 values range from 5–10 mM, while in arginine-free media, values drop to 0.21–1.18 mM in cancer cell lines (e.g., HeLa, Hep G2) . Researchers must standardize media composition and arginine levels to ensure reproducibility. Include arginine concentration controls and validate iNOS activity via NO production assays (e.g., Griess reagent) .

How can contradictory cytotoxicity data for L-Canavanine sulfate across cell lines be reconciled?

Discrepancies arise from cell-type-specific metabolic profiles. For example, L-Canavanine sulfate shows low cytotoxicity (IC50 >10 mM) in normal HaCaT keratinocytes but higher toxicity in cancer cells (e.g., IC50 = 0.21 mM in HeLa cells under arginine-free conditions) . Advanced studies should:

- Compare arginine uptake efficiency across cell lines.

- Use viability assays (MTT or ATP-based) with parallel iNOS inhibition readouts.

- Validate results in 3D spheroid or co-culture models to mimic physiological arginine availability .

What in vivo models are optimal for studying L-Canavanine sulfate’s role in attenuating sepsis-induced hypotension?

Rat endotoxemia models are well-validated. Administering L-Canavanine sulfate (100 mg/kg) reverses lipopolysaccharide (LPS)-induced hypotension by 20 mm Hg and improves survival rates (6-hour post-LPS survival: 6/7 rats) . Key considerations:

- Monitor mean arterial pressure (MAP) continuously.

- Pair with iNOS knockout models to confirm specificity.

- Assess renal/hepatic toxicity via serum biomarkers (e.g., ALT, creatinine) .

How does L-Canavanine sulfate synergize with chemotherapeutic agents, and what mechanisms underlie this interaction?

L-Canavanine sulfate enhances cytotoxicity of vinblastine (VIN) and paclitaxel (PTX) in HeLa and hepatocellular carcinoma cells by disrupting arginine metabolism, which sensitizes cells to microtubule-targeting drugs . Methodological recommendations:

- Use dose-matrix designs (e.g., Chou-Talalay synergy assays).

- Measure apoptotic markers (e.g., caspase-3) and cell-cycle arrest (flow cytometry).

- Validate arginine depletion via LC-MS metabolomics .

What analytical methods ensure stability and solubility of L-Canavanine sulfate in experimental workflows?

L-Canavanine sulfate is soluble in water (≥10 mg/mL) but degrades under prolonged heat or acidic conditions . Best practices include:

- Preparing fresh solutions in PBS (pH 7.4) and storing at -20°C for ≤6 months.

- Validating purity via HPLC-UV (λ = 210 nm) or LC-MS.

- Avoiding freeze-thaw cycles for stock solutions .

How can researchers address off-target effects of L-Canavanine sulfate in immune-inflammatory studies?

While selective for iNOS, off-target effects on constitutive NOS isoforms (eNOS/nNOS) may occur at high doses. Strategies:

- Use isoform-specific inhibitors (e.g., L-NAME for eNOS) as controls.

- Measure cGMP levels (downstream of eNOS) in endothelial cells.

- Perform transcriptomic profiling (RNA-seq) to identify non-iNOS pathways .

What are the limitations of using L-Canavanine sulfate in chronic inflammation models?

Prolonged use may induce compensatory mechanisms (e.g., arginase upregulation). Mitigation approaches:

- Combine with arginase inhibitors (e.g., nor-NOHA).

- Monitor urea cycle metabolites in plasma/tissue homogenates.

- Use conditional iNOS knockout models for long-term studies .

How should dose-response studies be designed to account for L-Canavanine sulfate’s dual roles in cytotoxicity and iNOS inhibition?

Dose-response curves should distinguish between iNOS inhibition (low-dose) and cytotoxic effects (high-dose). Recommendations:

- Establish a dual-axis assay: NO production (iNOS activity) and cell viability.

- Use Hill slope analysis to quantify efficacy/potency thresholds.

- Test in primary macrophages (high iNOS expression) versus cancer lines .

What statistical approaches are critical for analyzing contradictory data in L-Canavanine sulfate studies?

Employ multivariate analysis to account for variables like arginine concentration, cell density, and batch effects. Tools:

- ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Principal Component Analysis (PCA) to identify confounding factors.

- Meta-analysis of published IC50 values with sensitivity testing .

How can researchers validate the specificity of L-Canavanine sulfate in complex biological systems?

Use orthogonal validation methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.